

An In-depth Technical Guide to the Discovery and Isolation of Dehydroadynenerigenin Glycosides

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Compound of Interest

Compound Name: *Dehydroadynenerigenin glucosyldigitaloside*

Cat. No.: B597962

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Disclaimer: The compound "**Dehydroadynenerigenin glucosyldigitaloside**" is not widely documented under this specific name in scientific literature. This guide focuses on a closely related and documented cardiac glycoside, Dehydroadynenerigenin β -neritrioxide, isolated from Nerium oleander. It is presumed that this is either the same compound or a structurally similar analogue of interest.

Introduction: A Historical Perspective on Cardiac Glycosides from Nerium oleander

The plant Nerium oleander, commonly known as oleander, has a long history in traditional medicine, recognized for both its therapeutic and toxic properties. All parts of the plant are rich in a variety of cardiac glycosides, which are a class of naturally occurring steroid derivatives that exert profound effects on heart muscle. These compounds have been a subject of scientific inquiry for over a century due to their potent biological activities.

The primary mechanism of action of cardiac glycosides involves the inhibition of the Na⁺/K⁺-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in stronger and

more forceful heart contractions. This cardiotonic effect has made them valuable in the treatment of heart failure and certain cardiac arrhythmias.

Among the myriad of cardiac glycosides isolated from *Nerium oleander*, dehydroadynenerigenin derivatives represent a specific structural class. While the exact discovery and isolation history of "**dehydroadynenerigenin glucosyldigitaloside**" is not clearly documented, the isolation of related compounds such as Dehydroadynenerigenin β -neritrioxide has been reported. This guide provides a comprehensive overview of the isolation and characterization of such compounds, based on established methodologies for cardiac glycoside research.

Physicochemical and Pharmacological Properties

The following table summarizes the known quantitative data for Dehydroadynenerigenin β -neritrioxide.

Property	Value	Source
Molecular Formula	C ₄₂ H ₆₂ O ₁₇	[1][2]
Molecular Weight	838.95 g/mol	[1][2]
CAS Number	143212-60-6	[2][3][4]
Purity	>95% (Commercially available standard)	[1][4]
Physical Description	Powder	[2]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate	[1][2]
Predicted Density	1.46±0.1 g/cm ³	[3]
Predicted pKa	12.86±0.70	[3]

Experimental Protocols: Isolation and Purification

The following is a representative experimental protocol for the isolation and purification of dehydroadynenerigenin glycosides from Nerium oleander leaves, synthesized from various established methods for cardiac glycoside extraction.

Plant Material Collection and Preparation

- Fresh leaves of Nerium oleander are collected.
- The leaves are washed thoroughly with water to remove any dust and foreign matter.
- The cleaned leaves are air-dried in the shade at room temperature for 10-14 days until they are brittle.
- The dried leaves are then ground into a coarse powder using a mechanical grinder.

Extraction of Crude Cardiac Glycosides

- The powdered plant material (e.g., 500 g) is first defatted by maceration or Soxhlet extraction with a non-polar solvent like n-hexane for 24 hours. This step removes lipids and other non-polar compounds.
- The defatted plant material is then air-dried to remove the residual hexane.
- The defatted powder is subsequently extracted with a polar solvent mixture, typically 70-80% aqueous ethanol or a chloroform:methanol mixture (e.g., 2:1 v/v), by maceration or Soxhlet extraction for 48-72 hours.
- The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a concentrated crude extract.

Purification of Cardiac Glycosides

- Liquid-Liquid Partitioning:
 - The crude extract is dissolved in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Cardiac glycosides are typically found in the chloroform and ethyl acetate fractions.

- Column Chromatography:
 - The chloroform or ethyl acetate fraction, which is rich in cardiac glycosides, is subjected to column chromatography over silica gel.
 - The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Thin Layer Chromatography (TLC) Monitoring:
 - TLC is performed on silica gel plates.
 - A suitable developing solvent system, such as chloroform:methanol (9:1 v/v) or ethyl acetate:methanol:water in various ratios, is used.
 - The spots are visualized by spraying with a suitable reagent, such as Liebermann-Burchard reagent or antimony trichloride reagent, followed by heating. Cardiac glycosides typically produce characteristic colors.
- Preparative TLC or HPLC:
 - Fractions containing the compound of interest are pooled and may be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water to yield the pure compound.

Structure Elucidation

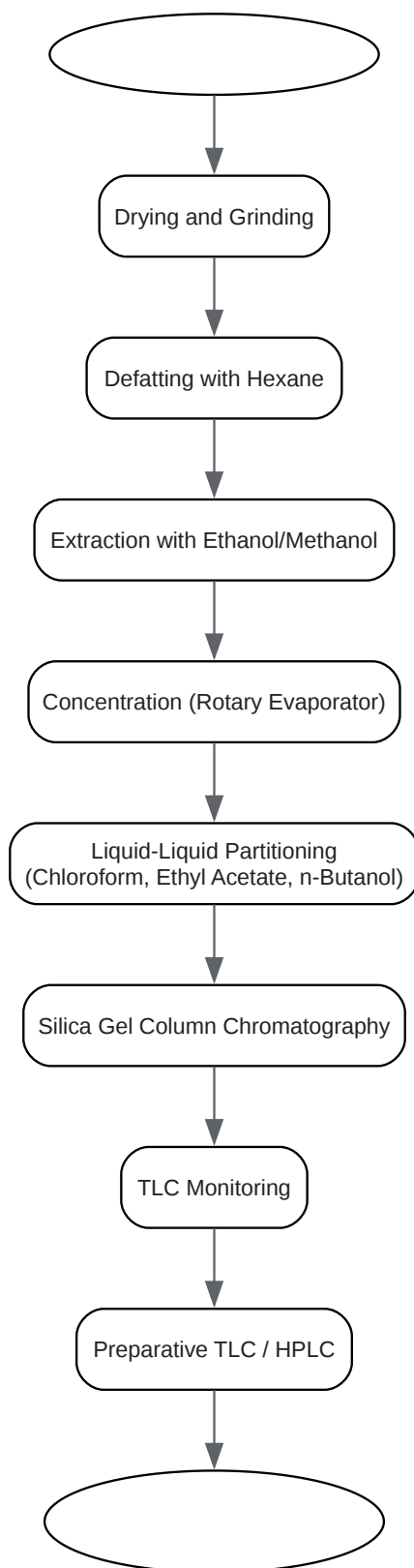
The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , and 2D-NMR): To establish the connectivity of atoms and the stereochemistry of the molecule.

Mandatory Visualizations

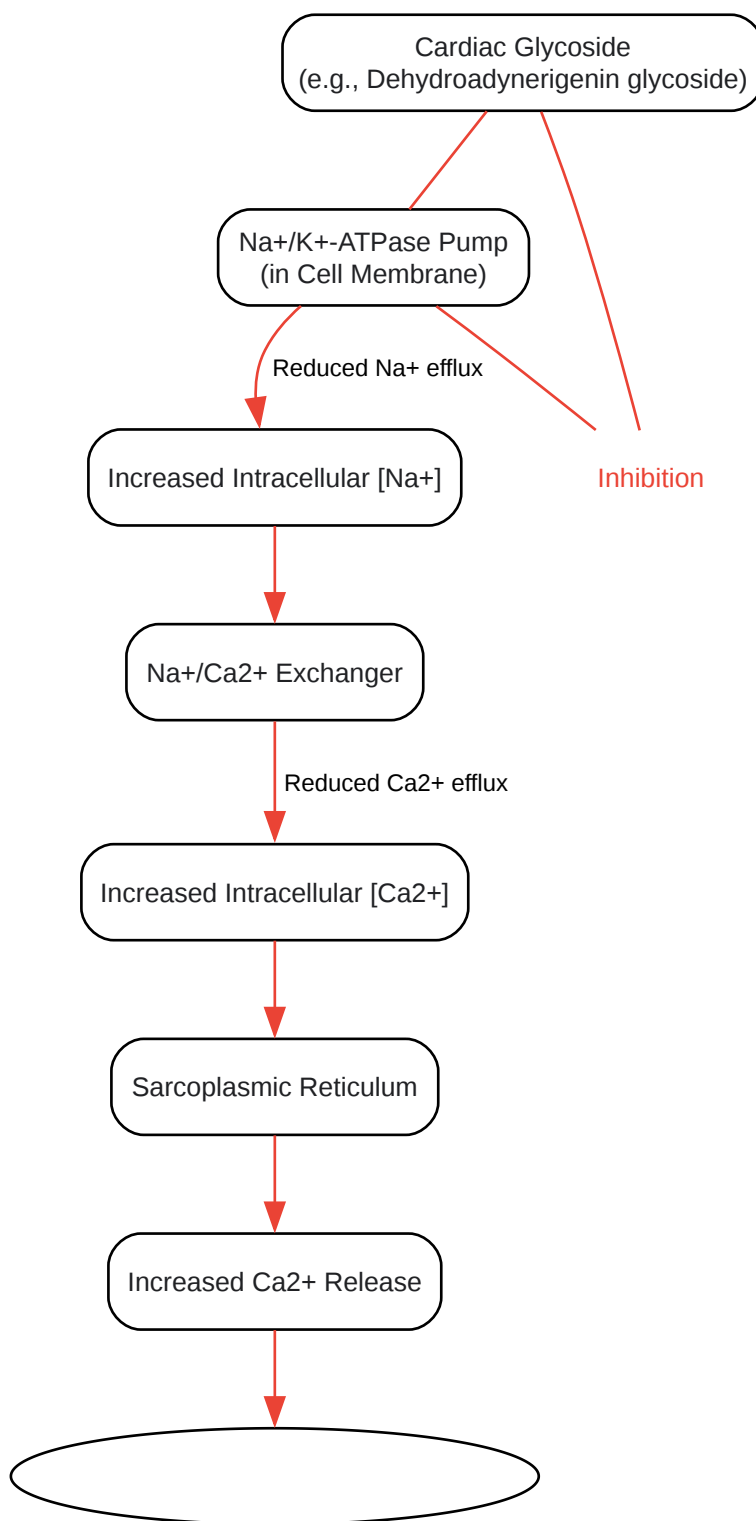
Experimental Workflow



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Caption: A generalized workflow for the isolation and purification of dehydroadynenerigenin glycosides.

Signaling Pathway of Cardiac Glycoside Action



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Caption: Mechanism of action of cardiac glycosides via inhibition of the Na⁺/K⁺-ATPase pump.

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